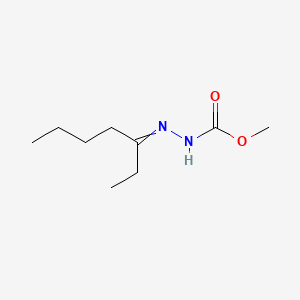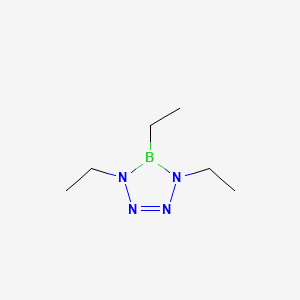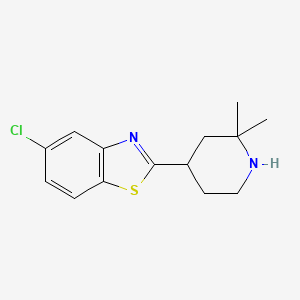
Cascarilladiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cascarilladiene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 . It is known for its presence in various plants and its potential biological activities. Sesquiterpenes like this compound are often found in essential oils and have been studied for their therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cascarilladiene involves the cyclization of farnesyl diphosphate (FDP) catalyzed by sesquiterpene synthases. This process can be carried out in microbial systems or plant platforms through genetic engineering . The reaction conditions typically involve the use of specific enzymes that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of this compound by optimizing the biosynthetic pathways . This approach is advantageous as it allows for sustainable and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: Cascarilladiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in this compound, leading to the formation of saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Cascarilladiene has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its potential as a precursor for the synthesis of other valuable compounds.
Biology: In biological research, this compound is investigated for its role in plant defense mechanisms and its potential antimicrobial properties.
Medicine: this compound is explored for its therapeutic potential, including its anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of cascarilladiene involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The specific pathways involved depend on the biological context and the target organism .
Comparaison Avec Des Composés Similaires
Artemisinin: A sesquiterpene lactone known for its potent antimalarial activity.
Parthenolide: Another sesquiterpene lactone with notable anticancer properties.
Comparison: Cascarilladiene is unique in its structure and the specific biological activities it exhibits. While artemisinin and parthenolide are well-known for their therapeutic applications, this compound’s potential is still being explored, making it a compound of interest for future research.
Propriétés
Numéro CAS |
59742-39-1 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
3,3a,6-trimethyl-1-propan-2-yl-1,2,3,4-tetrahydroindene |
InChI |
InChI=1S/C15H24/c1-10(2)13-9-12(4)15(5)7-6-11(3)8-14(13)15/h6,8,10,12-13H,7,9H2,1-5H3 |
Clé InChI |
IVBZYUKCNLJUDA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2=CC(=CCC12C)C)C(C)C |
Point d'ébullition |
266.00 to 267.00 °C. @ 760.00 mm Hg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




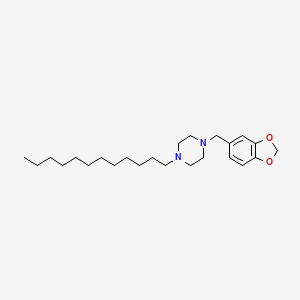
![5,7-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13944313.png)

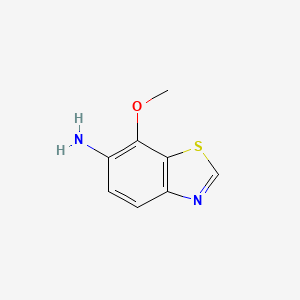
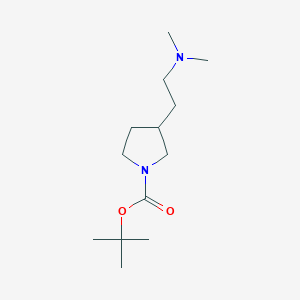
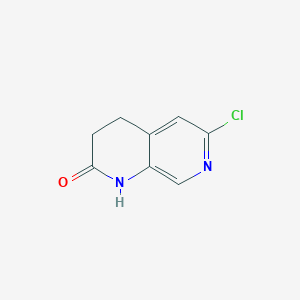
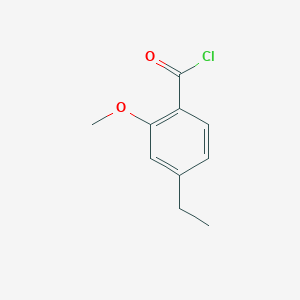
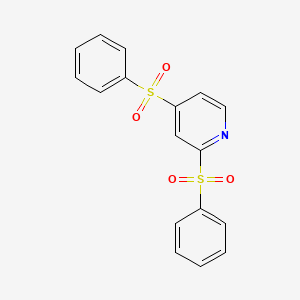
![1-[2-(Methylsulfanyl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B13944349.png)
